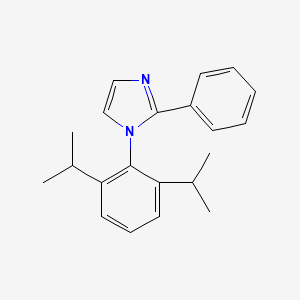

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Beschreibung

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole (DippIm) is an imidazole derivative with a molecular formula of C₂₁H₂₄N₂ (MW: 304.43) . Its structure features a phenyl group at position 2 of the imidazole ring and a bulky 2,6-diisopropylphenyl (Dipp) substituent at position 1. This sterically hindered structure enhances its utility in coordination chemistry, particularly as a ligand for transition metals . DippIm is synthesized via Ullmann-type couplings or condensation reactions involving 2,6-diisopropylaniline, though yields vary significantly (19–78%) depending on the method . Applications span organic electronics (e.g., blue phosphorescent OLEDs) and catalysis due to its robust electron-donating and steric-shielding properties.

Eigenschaften

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCQHTACQZUATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728686 | |

| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914306-50-6 | |

| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Pot Multi-Component Condensation

A common and practical approach involves the one-pot reaction of 2,6-diisopropylaniline, phenylglyoxal (or glyoxal), and ammonium salts such as ammonium acetate or ammonium chloride. This method proceeds through condensation and cyclization steps forming the imidazole ring:

- Reactants: 2,6-Diisopropylaniline, phenylglyoxal (or glyoxal), ammonium acetate

- Solvent: Ethanol or methanol

- Conditions: Reflux for several hours (e.g., 4-8 hours)

- Workup: Acidic treatment (e.g., with phosphoric acid) to promote cyclization and purification by recrystallization

This approach benefits from operational simplicity and moderate to good yields but may suffer from steric hindrance effects due to the bulky 2,6-diisopropyl substituents, sometimes resulting in lower yields compared to less hindered imidazoles.

Stepwise Synthesis via Diamine Precursors and Orthoformate

An alternative method involves the synthesis of N1,N2-diaryl-1,2-diaminobenzene intermediates followed by cyclization with triethyl orthoformate and trimethylsilyl chloride (TMSCl) to form the imidazole ring:

- Step 1: Preparation of N1,N2-bis(2,6-diisopropylphenyl)benzene-1,2-diamine by amination or coupling reactions.

- Step 2: Reaction of the diamine with triethyl orthoformate at elevated temperature (~145 °C) under nitrogen flow, distilling off ethanol and ethyl orthoformate byproducts.

- Step 3: Addition of TMSCl to facilitate alkoxy abstraction and ring closure, stirring at moderate temperature (50 °C) for several hours.

- Workup: Removal of solvent, triturating the crude solid with diethyl ether and acetone to isolate the product.

This two-step method is atom-economic, avoids chromatographic purification, and is suitable for sterically hindered systems, yielding benzimidazolium salts that can be further converted to the target imidazole derivatives.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The one-pot method relies on the condensation of the amine with glyoxal to form an intermediate diimine, which then cyclizes with ammonium salts providing the nitrogen atoms for the imidazole ring.

- The triethyl orthoformate/TMSCl method involves initial formation of an imidazole ring precursor via formylation of the diamine, followed by alkoxy abstraction by TMSCl to induce ring closure.

- The bulky 2,6-diisopropylphenyl substituent provides steric hindrance that can slow cyclization but also stabilizes the final product by preventing polymerization or side reactions.

Purification and Characterization

Purification typically involves recrystallization from solvents such as ethanol or acetone. The product is characterized by:

- NMR spectroscopy: Confirming aromatic and isopropyl proton environments.

- Mass spectrometry: Molecular ion peak consistent with C21H24N2.

- X-ray crystallography: Confirms planar imidazole ring and diisopropylphenyl orientation.

- Melting point and elemental analysis: To verify purity.

Analyse Chemischer Reaktionen

Structural Insights Influencing Reactivity

Crystallographic studies reveal structural features that may impact reactivity:

-

Imidazole Ring Geometry :

-

Supramolecular Interactions :

Reactivity in Coordination Chemistry

While direct reactions of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole are sparsely documented, structurally analogous imidazole derivatives demonstrate:

-

Ligand Behavior : Similar imidazoles (e.g., 1-(2,6-diisopropylphenyl)-1H-imidazole) form octahedral Fe(II) complexes via N-coordination .

-

Axial Halogen Binding : Fe–Cl bonds (2.5356 Å) and Fe–Br bonds (2.7040 Å) suggest potential for halogen-exchange reactions .

Stability and Functionalization Challenges

Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Devices

DippIm has been explored for use in organic semiconductor devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that DippIm can contribute to lower drive voltages in these devices, enhancing their efficiency .

Table 1: Comparison of DippIm with Other Organic Semiconductors

| Property | DippIm | Other Organic Semiconductors |

|---|---|---|

| Drive Voltage | Low | Variable |

| Film Stability | High | Moderate to High |

| Solubility | Good | Variable |

Light Emitting Devices

The compound has also been utilized in light-emitting devices that emit both visible and infrared light. This dual functionality is advantageous for applications requiring multi-spectral emissions .

Antifungal Agents

DippIm serves as a precursor in the synthesis of antifungal agents. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing new antifungal compounds .

Drug Delivery Systems

The compound's solubility profile suggests potential applications in drug delivery systems where it can be used as a carrier for hydrophobic drugs, improving their bioavailability .

Supramolecular Chemistry

In supramolecular chemistry, DippIm has been studied for its ability to form supramolecular assemblies through hydrogen bonding interactions. These assemblies can be utilized in creating new materials with tailored properties .

Case Study: Supramolecular Assembly Formation

- Objective: To investigate the supramolecular interactions of DippIm.

- Method: Crystallization studies were conducted at low temperatures.

- Results: The study revealed close contacts between nitrogen atoms in the imidazole ring and adjacent aromatic rings, leading to stable supramolecular structures.

Wirkmechanismus

The mechanism of action of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it may affect cell cycle regulation and apoptosis pathways, contributing to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Methyl vs. Isopropyl Groups

A key analog is 1-(2,6-Dimethylphenyl)-2-phenyl-1H-imidazole (C₁₇H₁₆N₂, MW: 248.32) . Replacing isopropyl with methyl groups reduces steric bulk and molecular weight.

*DippIm’s bulky Dipp group improves stability in metal complexes by preventing ligand dissociation, critical for catalytic cycles .

Bis-Dipp Derivatives

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one (C₂₇H₃₆N₂O, MW: 404.6) features two Dipp groups, further increasing steric hindrance.

| Property | DippIm | Bis-Dipp Derivative |

|---|---|---|

| Molecular Weight | 304.43 | 404.6 |

| Steric Bulk | High | Extremely High |

| Applications | OLEDs, Catalysis | Carbene precursors, Specialty catalysis |

The bis-Dipp derivative’s extreme bulk limits its solubility but enhances oxidative stability in carbene-based catalysts .

Comparison in Metal Complexes

Iridium Complexes for OLEDs

DippIm serves as a ligand in tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazolyl]iridium(III) (C₆₃H₆₉IrN₆, MW: 1106) . Compared to analogs with methyl or morpholine substituents:

*DippIm’s rigid structure minimizes non-radiative decay, enhancing luminescence quantum yields .

Silver(I) Complexes

1-(2,6-Diisopropylphenyl)-3-(2,4-dimorpholine-1,3,5-triaz-6-yl)imidazolium chloride (C₂₄H₃₆ClN₇O₂) demonstrates how electron-withdrawing groups (morpholine) alter reactivity compared to DippIm.

| Property | DippIm-Based Silver Complex | Non-Dipp Silver Complexes |

|---|---|---|

| Catalytic Activity | Moderate (C–H activation) | High (cross-coupling) |

| Stability | High (Dipp shielding) | Moderate |

DippIm’s steric bulk stabilizes silver centers but slows substrate access, reducing catalytic turnover .

Solubility and Crystallinity

Biologische Aktivität

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, commonly referred to as DippIm, is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The crystal structure of DippIm has been characterized using X-ray diffraction techniques. The molecule exhibits monoclinic symmetry with four molecules per unit cell. The imidazole ring is oriented at an angle of 80.7° relative to the phenyl ring, which influences its intermolecular interactions. Notably, the close contacts between the nitrogen atom in the imidazole ring and the C-H bond of adjacent molecules contribute to its stability and biological activity .

Table 1: Structural Parameters of DippIm

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂ |

| Symmetry | Monoclinic P2₁/c |

| Imidazole Ring Rotation | 80.7° |

| Aryl-Aryl Distance | 6.692 Å |

| N-C Bond Lengths | N1-C1: 1.3544 Å |

| C1-N2: 1.3153 Å |

Biological Activity

DippIm has shown promising biological activities across various studies, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that imidazole derivatives, including DippIm, exhibit potent antifungal properties. For instance, studies have demonstrated that certain imidazole compounds can effectively inhibit the growth of fungi such as Aspergillus fumigatus, a common pathogen in immunocompromised patients . The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Properties

DippIm has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of DippIm in various biological assays:

- Antifungal Efficacy : A study reported that DippIm exhibited an IC₅₀ value significantly lower than standard antifungal agents, indicating higher potency against specific fungal strains .

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, DippIm demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Research into the molecular mechanisms revealed that DippIm affects mitochondrial function and induces oxidative stress in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclo-condensation reactions. For example, benzil derivatives react with substituted anilines and ammonium acetate under reflux conditions (e.g., 12–15 hours in ethanol or acetic acid). Reaction progress is monitored using TLC, and yields are optimized by adjusting stoichiometry, solvent polarity, and catalyst selection. Substituted phenyl groups at specific positions are introduced via pre-functionalized precursors .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR confirm proton and carbon environments, while FT-IR validates functional groups (e.g., C=N stretching at ~1600 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/water). Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts .

Q. How do substituent variations at the imidazole ring affect physicochemical properties?

- Methodological Answer : Substituents like halogens (-Cl, -Br) or alkyl groups (-CH) alter lipophilicity (logP) and electronic effects. For example, electron-withdrawing groups enhance stability but may reduce solubility. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with properties like melting points or bioavailability .

Advanced Research Questions

Q. How can factorial design optimize synthetic yield and purity of this compound?

- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, solvent ratio, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions. For instance, a study might reveal that 80°C with 1:1.2 benzil:aniline ratio maximizes yield (>85%) while minimizing byproducts .

Q. What computational strategies predict biological activity, and how do they compare with experimental results?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR. Pose validation uses root-mean-square deviation (RMSD) thresholds (<2.0 Å) .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns. Discrepancies between in-silico and in vitro IC values (e.g., predicted 10 nM vs. observed 50 nM) may arise from solvation effects or protein flexibility .

Q. How to resolve contradictions between computational binding predictions and in vitro assay data?

- Methodological Answer :

Re-validate docking parameters : Adjust grid box size or scoring functions (e.g., Glide SP vs. XP).

Experimental cross-check : Use Surface Plasmon Resonance (SPR) to measure binding kinetics.

ADMET Profiling : Poor permeability (e.g., PAMPA assay <1×10 cm/s) or metabolic instability (CYP450 assays) may explain discrepancies .

Q. What challenges exist in obtaining high-quality single crystals for X-ray diffraction?

- Methodological Answer : Challenges include:

- Polymorphism : Screening 5–10 solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.

- Crystal Twinning : Optimize cooling rates (e.g., 0.5°C/min) to reduce lattice defects.

- Data Collection : Use synchrotron radiation for weakly diffracting crystals. A 2023 study reported no prior structural data for this compound, highlighting its crystallographic novelty .

Q. How is ADMET profiling integrated early in the research pipeline for this compound?

- Methodological Answer :

- In-silico Tools : SwissADME predicts bioavailability (e.g., >30% oral absorption) and toxicity alerts (e.g., PAINS filters).

- In Vitro Assays : Microsomal stability tests (e.g., rat liver microsomes) and Ames test for mutagenicity. A 2024 study combined ADMET data with cytotoxicity assays (MTT on HeLa cells) to prioritize derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.